6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods require precise control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial for optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and boronic acids are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form new carbon-carbon bonds.
Scientific Research Applications
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives are known to inhibit enzymes involved in microbial growth, making them potential antimicrobial agents . Additionally, the compound may interact with cellular pathways involved in cancer progression, providing a basis for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its antimicrobial and anticancer activities.
3,4,5-Trimethoxybenzoic Acid: A related compound with similar structural features and biological activities.
2-Methylbenzofuran:
Uniqueness
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4,5-trimethoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo and ethoxycarbonyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO8/c1-6-29-22(25)19-11(2)30-15-10-14(23)16(9-13(15)19)31-21(24)12-7-17(26-3)20(28-5)18(8-12)27-4/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPSIBCAUDCABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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